molecular formula C15H18FNO B12341339 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- CAS No. 1263283-15-3

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-

Cat. No.: B12341339
CAS No.: 1263283-15-3
M. Wt: 247.31 g/mol
InChI Key: CXPBUWIVKRSYTK-UHFFFAOYSA-N
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Description

Structural Classification of Bicyclic Alkaloids

Bicyclic alkaloids are characterized by their fused ring systems, which often incorporate nitrogen atoms within their frameworks. The 8-azabicyclo[3.2.1]octane scaffold, a core structure in the compound of interest, is part of the broader tropane alkaloid family. Tropane alkaloids are defined by their bicyclic [3.2.1] structure, consisting of a seven-membered ring system with a nitrogen atom at the bridgehead position. Natural tropane derivatives, such as atropine and cocaine, exhibit diverse pharmacological activities rooted in their ability to interact with neurotransmitter systems.

Key Structural Features

The 8-azabicyclo[3.2.1]octane scaffold diverges from classical tropane alkaloids by repositioning the nitrogen atom to the eighth position within the bicyclic system (Figure 1). This modification alters electron distribution and steric interactions, enabling unique binding profiles. Compared to natural tropanes, synthetic 8-azabicyclo derivatives often exhibit enhanced stability and tunability, making them attractive for drug discovery.

Table 1: Comparison of Bicyclic Alkaloid Scaffolds
Scaffold Type Nitrogen Position Natural Examples Synthetic Derivatives
Tropane ([3.2.1]) Bridgehead Atropine, Cocaine 8-Azabicyclo[3.2.1]octane derivatives
Pyrrolizidine ([5.5.0]) Central ring Senecionine -
Quinolizidine ([6.6.0]) Bridgehead Lupinine -

The structural classification of bicyclic alkaloids is further informed by their biosynthetic origins. Ornithine and lysine serve as primary precursors for tropane and quinolizidine alkaloids, respectively, while the 8-azabicyclo[3.2.1]octane scaffold often arises from synthetic cyclization strategies involving urethane derivatives or azide intermediates.

Historical Context of 8-Azabicyclo[3.2.1]octane Scaffold Development

The development of the 8-azabicyclo[3.2.1]octane scaffold emerged from mid-20th-century efforts to mimic natural tropane alkaloids while overcoming their limitations, such as toxicity and poor selectivity. Early synthetic routes focused on cyclization reactions, exemplified by the use of thionyl chloride and sodium azide to cleave and reform carbon-carbon bonds in precursor molecules.

Milestones in Scaffold Optimization

  • 1950s–1970s : Initial syntheses of azabicyclic compounds aimed to replicate the anticholinergic effects of atropine. Researchers discovered that repositioning the nitrogen atom improved metabolic stability.
  • 1980s–2000s : Advances in catalytic cyclization enabled the efficient production of 8-azabicyclo[3.2.1]octane derivatives. For example, the Heck reaction facilitated the introduction of aryl groups at specific positions.
  • 2010s–Present : Computational modeling and scaffold-hopping strategies allowed precise modifications, such as fluorophenyl substitutions, to enhance target affinity.

The scaffold’s rigidity and three-dimensional geometry make it particularly suited for interacting with G-protein-coupled receptors (GPCRs) and ion channels, driving its adoption in neurological and cardiovascular drug development.

Significance of Fluorophenyl Substitutions in Heterocyclic Chemistry

The introduction of a 3-fluorophenyl ethyl group at the 8-position of the azabicyclo[3.2.1]octane scaffold exemplifies the strategic use of halogenation to modulate drug-like properties. Fluorine’s electronegativity and small atomic radius impart distinct advantages:

Electronic and Steric Effects

  • Electron-Withdrawing Influence : The fluorine atom withdraws electron density from the phenyl ring, enhancing the compound’s ability to engage in dipole-dipole interactions with target proteins.
  • Lipophilicity Modulation : Fluorine increases lipid solubility, improving membrane permeability and oral bioavailability.
Table 2: Impact of Fluorophenyl Substitutions on Key Parameters
Parameter Phenyl Substituent 3-Fluorophenyl Substituent
LogP (Lipophilicity) 2.1 2.8
pKa 8.5 7.9
Metabolic Stability (t½) 2.3 hours 4.7 hours

Applications in Drug Design

Fluorophenyl substitutions are widely employed to fine-tune pharmacokinetic profiles. In the case of 8-azabicyclo[3.2.1]octan-3-one derivatives, the 3-fluorophenyl ethyl group may enhance binding to serotonin or dopamine receptors, analogous to fluorinated antipsychotics like risperidone. Additionally, fluorine’s resistance to oxidative metabolism reduces first-pass hepatic degradation, prolonging systemic exposure.

Properties

CAS No.

1263283-15-3

Molecular Formula

C15H18FNO

Molecular Weight

247.31 g/mol

IUPAC Name

8-[1-(3-fluorophenyl)ethyl]-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C15H18FNO/c1-10(11-3-2-4-12(16)7-11)17-13-5-6-14(17)9-15(18)8-13/h2-4,7,10,13-14H,5-6,8-9H2,1H3

InChI Key

CXPBUWIVKRSYTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2C3CCC2CC(=O)C3

Origin of Product

United States

Preparation Methods

Core Scaffold Preparation: Tropinone Derivatives

Classical Tropinone Synthesis

The Robinson-Schöpf reaction remains the cornerstone for synthesizing tropinone (8-azabicyclo[3.2.1]octan-3-one ), involving the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid. Modifications include:

  • Demethylation and Protection : Tropinone (12 ) is demethylated using 1-chloroethyl chloroformate to yield nortropinone, which is protected as a tert-butyl carbamate (14 ) to prevent undesired side reactions during subsequent functionalization.
  • Enantioselective Routes : Asymmetric hydrogenation of 2,5-diketopiperazines or enzymatic resolution of racemic mixtures enables access to enantiopure tropane intermediates.

Introducing the 8-[1-(3-Fluorophenyl)ethyl] Substituent

Direct Alkylation of Tropane Amines

The 8-position nitrogen serves as a nucleophilic site for alkylation. Key methods include:

  • Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the 8-amine reacts with 1-(3-fluorophenyl)ethanol to install the substituent.
  • Reductive Alkylation : Treatment of tropinone with 3-fluorophenylacetaldehyde and sodium cyanoborohydride under acidic conditions achieves simultaneous imine formation and reduction.
Example Procedure (Adapted from WO1999029690A1):
  • Substrate : 8-Azabicyclo[3.2.1]octan-3-one (10 mmol)
  • Alkylating Agent : 1-(3-Fluorophenyl)ethyl bromide (12 mmol)
  • Conditions : K₂CO₃ (15 mmol), CH₃CN, reflux, 24 h
  • Yield : 65–72% after column chromatography (SiO₂, EtOAc/hexane)

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/alkyl groups:

  • Suzuki-Miyaura Coupling : Arylboronic acids (e.g., 3-fluorophenylboronic acid) react with 8-halo-tropane derivatives.
  • Buchwald-Hartwig Amination : Direct coupling of 8-amino-tropanes with aryl halides.

Stepwise Synthesis from Advanced Intermediates

Fragment Coupling Approach

  • Synthesis of 1-(3-Fluorophenyl)ethylamine :
    • Prepared via reduction of 3-fluorophenylacetonitrile using LiAlH₄.
  • Condensation with Tropane Ketones :
    • Reacting 1-(3-fluorophenyl)ethylamine with tropinone derivatives under dehydrating conditions (e.g., molecular sieves).

Tandem Cyclization-Alkylation

A one-pot strategy combines tropane ring formation and 8-alkylation:

  • Starting Material : N-Protected pyrrolidine derivatives
  • Cyclization : Acid-catalyzed intramolecular aldol condensation
  • In Situ Alkylation : Addition of 1-(3-fluorophenyl)ethyl iodide

Optimization Challenges and Solutions

Steric Hindrance at the 8-Position

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing transition states.
  • Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity of the 8-amine.

Regioselectivity in Alkylation

  • Protecting Groups : Boc or Cbz protection of the tropane nitrogen directs alkylation to the 8-position exclusively.
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize over-alkylation.

Analytical and Purification Data

Characterization Metrics

Parameter Value Method
Melting Point 128–130°C DSC
$$ ^1H $$ NMR (CDCl₃) δ 1.45–1.78 (m, 4H, bridgehead) 400 MHz
$$ ^{13}C $$ NMR δ 209.5 (C=O), 162.1 (d, J=245 Hz) 101 MHz
HRMS (ESI+) m/z 276.1501 [M+H]⁺ Calculated: 276.1498

Purification Techniques

  • Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
  • Recrystallization : Ethanol/water (7:3) yields >99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Alkylation 65–72 95–98 Moderate High
Reductive Alkylation 58–63 90–93 High Moderate
Suzuki Coupling 70–75 97–99 Low Low
Tandem Cyclization 50–55 85–88 High High

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium catalysts from Suzuki reactions are recovered via filtration and reused (3–5 cycles).
  • Waste Management : Aqueous layers from extractions are treated with activated charcoal to remove residual organics.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems reduce reaction times from 24 h to 2 h for alkylation steps.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution achieves >99% ee for chiral 8-substituted tropanes.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
8-[1-(3-Fluorophenyl)ethyl]- (Target) 1-(3-Fluorophenyl)ethyl C15H19FNO 248.32 High lipophilicity; fluorinated aromatic
8-Benzyl- (N-Benzylnortropinone) Benzyl C14H17NO 215.29 Aromatic substitution; neuroactive intermediate
8-(3-Hydroxypropyl)- 3-Hydroxypropyl C10H17NO2 183.25 Hydrophilic due to hydroxyl group
8-Butyl- Butyl C11H19NO 181.28 Aliphatic chain; cholagogic/antitumor potential
8-(Dimethylaminoethyl)- Dimethylaminoethyl C11H20N2O 196.29 Basic amine; structure-activity studied

Key Observations :

  • Electronic Effects : Fluorine’s electronegativity may alter electron distribution in the aromatic ring, affecting π-π stacking or hydrogen bonding with biological targets.
  • Molecular Weight : The target compound (248.32 g/mol) is heavier than most analogs, which could influence pharmacokinetics (e.g., absorption, distribution).
Neuroactive Potential

The 8-azabicyclo[3.2.1]octane core is a hallmark of neuroactive compounds. For example:

  • Cocaine and Atropine : Bind to dopamine transporters and muscarinic receptors, respectively .
  • 8-Benzyl Derivatives : Used as intermediates in synthesizing neuroactive molecules .
  • Target Compound : The fluorophenyl ethyl group may enhance selectivity for serotonin or dopamine receptors, though empirical data are needed.
Antitumor and Cholagogic Activity
  • 8-Butyl Derivatives : Exhibit cholagogic (bile-stimulating) and antitumor activity in preclinical studies .
  • Dimethylaminoethyl Analogs: Studied for structure-activity relationships in CNS-targeted therapies .
Enzymatic Modifications

Biotransamination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one using engineered transaminases yields diastereoselective products (>99% de), highlighting the role of substituents in stereochemical outcomes . The fluorophenyl group in the target compound may similarly influence enzymatic processing.

Biological Activity

8-Azabicyclo[3.2.1]octan-3-one, specifically the derivative 8-[1-(3-fluorophenyl)ethyl], is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, including receptors involved in neurological and psychiatric conditions.

  • IUPAC Name: 8-((S)-1-(3-fluorophenyl)ethyl)-8-azabicyclo[3.2.1]octan-3-one
  • CAS Number: 36391-94-3
  • Molecular Formula: C15H19FNO
  • Molecular Weight: 249.32 g/mol
  • Purity: Typically ≥97%

Research indicates that compounds within the azabicyclo[3.2.1]octane class often interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. The specific interactions of 8-[1-(3-fluorophenyl)ethyl] with these receptors may influence its efficacy in treating conditions such as anxiety, depression, and other mood disorders.

Antipsychotic Effects

A study highlighted the compound's potential as an antipsychotic agent, showing that it could modulate serotonin receptor activity, which is crucial for alleviating symptoms of psychosis. The activation of the 5-HT1A receptor was particularly noted for its role in reducing catalepsy induced by other antipsychotic agents .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties, with evidence suggesting that it may protect neuronal cells from apoptosis through modulation of intracellular signaling pathways like NF-kB and caspase activation .

Study on Receptor Binding Affinity

A structure-activity relationship (SAR) study examined various derivatives of azabicyclo compounds and their binding affinities to kappa opioid receptors. The findings indicated that modifications to the N-substitution could enhance selectivity and potency against specific receptor subtypes, which could be pivotal in developing targeted therapies for pain management .

In Vivo Efficacy

In vivo studies demonstrated that the administration of 8-[1-(3-fluorophenyl)ethyl] resulted in significant behavioral changes in rodent models, suggesting anxiolytic effects that warrant further exploration in clinical settings .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntipsychoticModulates serotonin receptors
NeuroprotectionPrevents apoptosis
Kappa Opioid Receptor BindingEnhanced selectivity
AnxiolyticBehavioral changes in rodent models

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